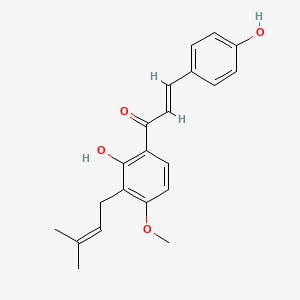
4-Hydroxyderricin
Overview
Description
4-Hydroxyderricin is the major active ingredient of Angelica keiskei Koidzumi . It is a potent selective MAO-B (Monoamine oxidase inhibitors) inhibitor with an IC50 of 3.43 μM . It also mildly inhibits DBH (dopamine β-hydroxylase) activity . It has been found to have antidepressant activity .
Synthesis Analysis
4-Hydroxyderricin is a heat labile bioactive chalcone isolated from the plant Angelica keiskei . It has been synthesized using a 4-hydroxyderricin probe for activity-based protein profiling (ABPP) in S. aureus . Another approach to the synthesis of 4-Hydroxyderricin involves Claisen-Schmidt condensation of benzaldehyde with acetophenone .Molecular Structure Analysis
The molecular formula of 4-Hydroxyderricin is C21H22O4 . Its average mass is 338.397 Da and its monoisotopic mass is 338.151794 Da .Chemical Reactions Analysis
4-Hydroxyderricin has been found to interact with Glu 206 and Phe 357, important amino acid residues in the DPP-IV binding pocket . It also promotes apoptosis and cell cycle arrest mediated via the PI3K/AKT/mTOR signaling pathway .Physical And Chemical Properties Analysis
4-Hydroxyderricin has a molecular weight of 338.40 . It is stored at 2-8°C .Scientific Research Applications
Antibacterial Properties
4-Hydroxyderricin has shown promise as an antibacterial agent, particularly against Staphylococcus aureus. A study by Battenberg et al. (2013) identified its capability to bind and inhibit seryl-tRNA synthetase in S. aureus, an essential pathway for bacterial viability (Battenberg et al., 2013).
Bone Health Enhancement
Research by Hagiwara et al. (2018) revealed that 4-Hydroxyderricin can inhibit osteoclast formation and promote osteoblast differentiation, suggesting potential applications in enhancing bone health and possibly in the treatment of osteoporosis (Hagiwara et al., 2018).
Anti-Cancer Potential
Gao et al. (2021) explored the impact of 4-Hydroxyderricin on hepatocellular carcinoma cells. Their findings indicate that it promotes apoptosis and cell cycle arrest through regulating the PI3K/AKT/mTOR pathway, highlighting its potential as an anti-cancer agent (Gao et al., 2021).
Metabolic Influence
The compound has been studied for its role in glucose metabolism. Ohta et al. (2015) showed that 4-Hydroxyderricin increases GLUT4-dependent glucose uptake in adipocytes via the LKB1/AMPK signaling pathway, suggesting potential applications in managing diabetes and related metabolic disorders (Ohta et al., 2015).
Anti-Inflammatory Activity
Yasuda et al. (2014) reported that 4-Hydroxyderricin exhibits anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines in macrophages, which could be beneficial in the treatment of inflammatory diseases (Yasuda et al., 2014).
Promotion of Adipogenesis
Li et al. (2016) found that 4-Hydroxyderricin acts as a PPARγ agonist, promoting adipogenesis and enhancing insulin sensitivity in adipocytes. This effect suggests its potential use in managing insulin resistance and related metabolic issues (Li et al., 2016).
Antioxidant Properties
Studies on the antioxidant properties of 4-Hydroxyderricin have shown its efficacy in scavenging free radicals and protecting cells from oxidative stress, which can be beneficial in a variety of health conditions, including aging and chronic diseases.
DPP-IV Inhibition
Aulifa et al. (2019) investigated 4-Hydroxyderricin's inhibitory activity against dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism, suggesting its potential as an antidiabetic agent (Aulifa et al., 2019).
Anti-Myopathy Effects
Kweon et al. (2019) demonstrated that 4-Hydroxyderricin can mitigate muscle atrophy and stimulate myoblast differentiation, offering potential therapeutic benefits in muscular disorders and age-related muscle loss (Kweon et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYBPGIBVMHHB-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316382 | |
| Record name | 4-Hydroxyderricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyderricin | |
CAS RN |
55912-03-3 | |
| Record name | 4-Hydroxyderricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyderricin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyderricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYDERRICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




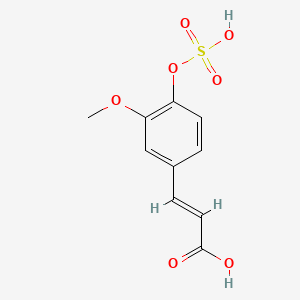
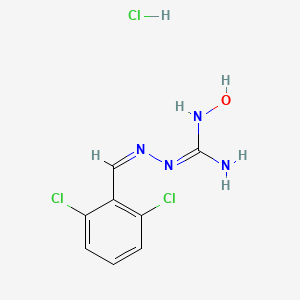

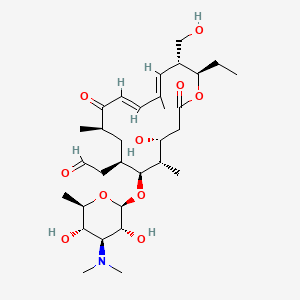
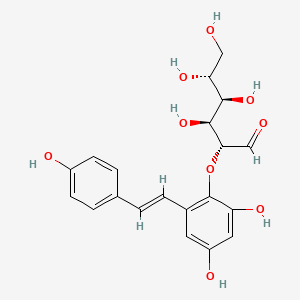
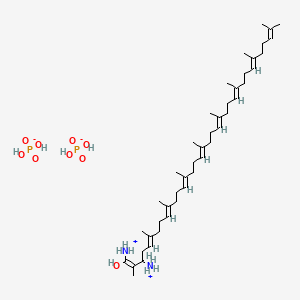
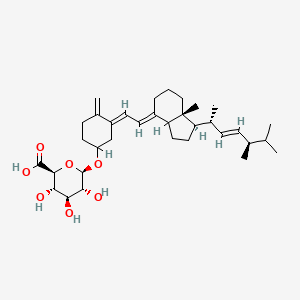
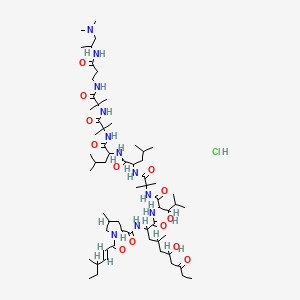
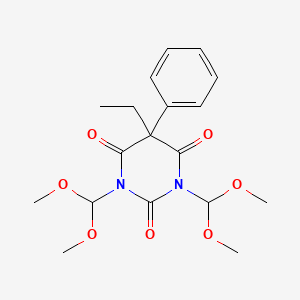
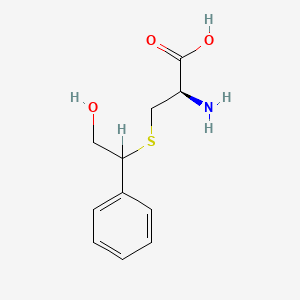
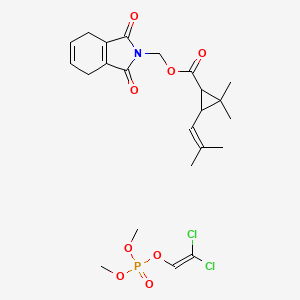
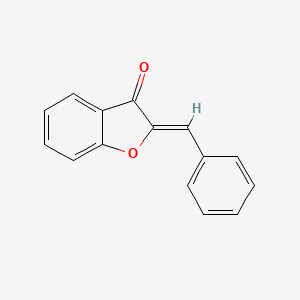
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)